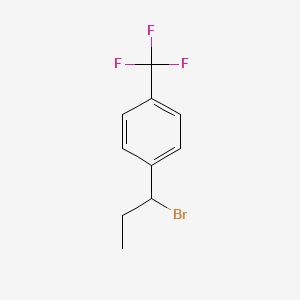

1-(1-Bromopropyl)-4-(trifluoromethyl)benzene

CAS No.: 139148-44-0

Cat. No.: VC5129338

Molecular Formula: C10H10BrF3

Molecular Weight: 267.089

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 139148-44-0 |

|---|---|

| Molecular Formula | C10H10BrF3 |

| Molecular Weight | 267.089 |

| IUPAC Name | 1-(1-bromopropyl)-4-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C10H10BrF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3 |

| Standard InChI Key | ZIYZKUKDQBZDSA-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC=C(C=C1)C(F)(F)F)Br |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀BrF₃ | |

| Molecular Weight | 267.08 g/mol | |

| XLogP3 | 4.3 | |

| InChI Key | ZIYZKUKDQBZDSA-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of 1-(1-bromopropyl)-4-(trifluoromethyl)benzene can be inferred from methodologies used for analogous compounds. A common approach involves nucleophilic substitution or alkylation reactions. For example, the preparation of (3-bromopropyl-3-d)benzene, as described in the literature, involves:

-

Reduction of 3-phenylpropanal using LiAlD₄ in tetrahydrofuran (THF) to yield 3-phenylpropan-1-d-1-ol .

-

Tosylation of the alcohol with TsCl in dichloromethane (DCM) catalyzed by DMAP .

-

Bromination via substitution using NaBr or similar reagents in acetone .

Adapting this protocol, 1-(1-bromopropyl)-4-(trifluoromethyl)benzene could be synthesized by brominating a propanol precursor derived from 4-(trifluoromethyl)benzaldehyde. The reaction typically proceeds under inert atmospheres (e.g., nitrogen) to prevent side reactions .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The trifluoromethyl group typically absorbs near 1100–1250 cm⁻¹ (C-F stretching), while the C-Br bond exhibits vibrations around 500–600 cm⁻¹ .

Applications in Organic Synthesis

1-(1-Bromopropyl)-4-(trifluoromethyl)benzene serves as a versatile building block in:

-

Pharmaceutical Intermediates: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups.

-

Agrochemicals: The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for pesticide design .

-

Materials Science: Used in synthesizing liquid crystals or polymers with tailored electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume